molecular formula C14H12 B076342 9,10-Dihydroanthracene CAS No. 14314-91-1

9,10-Dihydroanthracene

Cat. No. B076342
Key on ui cas rn: 14314-91-1
M. Wt: 180.24 g/mol
InChI Key: WPDAVTSOEQEGMS-UHFFFAOYSA-N
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Patent
US07091348B2

Procedure details

To an ice cold solution of 4-{[(4-hydroxymethyl-phenyl)-methyl-amino]-methyl}-benzoic acid methyl ester (0.5 g, 1.8 mmol) and 3-isopropenyl-phenyl)-dimethyl-amine (0.31 g, 1.9 mmol) in methylene chloride (CH2Cl2, 25 mL)) is added dropwise a solution of boron trichloride (1 M BCl3 in CH2Cl2, 2 mL). The reaction mixture is allowed to stir overnight at room temperature cooled to −15° C. (NaCl/water) followed by dropwise addition of concentrated sulfuric acid (12 mL). Methylene chloride is removed and the mixture is allowed to stand at 40° C. over a period of 16 h. The resulting solution is poured into crushed ice and neutralized with 2 N sodium hydroxide. The aqueous solution is extracted with methylene chloride (2×75 ml), dried (Na2SO4) and concentrated giving the 9,10-dihydro-anthracene as a residue.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-{[(4-hydroxymethyl-phenyl)-methyl-amino]-methyl}-benzoic acid methyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
NaCl water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([CH2:10]N(C2C=CC(CO)=CC=2)C)=[CH:6][CH:5]=1.CNC.B(Cl)(Cl)Cl.[Na+].[Cl-].O.S(=O)(=O)(O)O>C(Cl)Cl>[CH:3]1[C:4]2[CH2:5][C:6]3[C:7](=[CH:10][CH:6]=[CH:7][CH:8]=3)[CH2:8][C:9]=2[CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-{[(4-hydroxymethyl-phenyl)-methyl-amino]-methyl}-benzoic acid methyl ester
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CN(C)C1=CC=C(C=C1)CO)=O
Name
Quantity
0.31 g
Type
reactant
Smiles
CNC
Name
Quantity
2 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
NaCl water
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-].O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methylene chloride is removed
WAIT
Type
WAIT
Details
to stand at 40° C. over a period of 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
The resulting solution is poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with methylene chloride (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC=2CC3=CC=CC=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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